1-(3-Bromophenyl)-2,2-difluoroethyl diethyl phosphate
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Overview
Description
1-(3-Bromophenyl)-2,2-difluoroethyl diethyl phosphate is an organophosphorus compound that features a bromophenyl group and difluoroethyl group attached to a diethyl phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2,2-difluoroethyl diethyl phosphate can be achieved through a multi-step process. One common method involves the reaction of 3-bromophenyl magnesium bromide with 2,2-difluoroethyl diethyl phosphate under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2,2-difluoroethyl diethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or amino derivatives of the original compound.
Oxidation Reactions: Products include various oxidized forms, such as phenols or quinones.
Reduction Reactions: Products include the corresponding phenyl derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-2,2-difluoroethyl diethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorylation.
Industry: It is used in the development of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2,2-difluoroethyl diethyl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and preventing substrate access. This inhibition can lead to altered phosphorylation states of proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)-2,2-difluoroethyl methyl phosphate
- 1-(3-Bromophenyl)-2,2-difluoroethyl ethyl phosphate
- 1-(3-Bromophenyl)-2,2-difluoroethyl propyl phosphate
Uniqueness
1-(3-Bromophenyl)-2,2-difluoroethyl diethyl phosphate is unique due to its specific combination of bromophenyl and difluoroethyl groups attached to a diethyl phosphate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(1R)-1-(3-bromophenyl)-2,2-difluoroethyl] diethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF2O4P/c1-3-17-20(16,18-4-2)19-11(12(14)15)9-6-5-7-10(13)8-9/h5-8,11-12H,3-4H2,1-2H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKWLIFTACCPRZ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC(=CC=C1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)O[C@H](C1=CC(=CC=C1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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